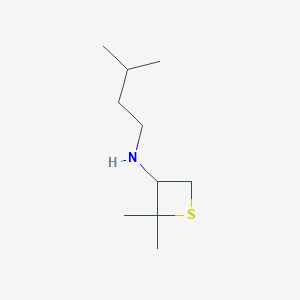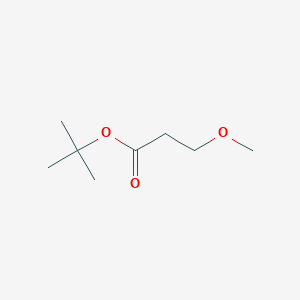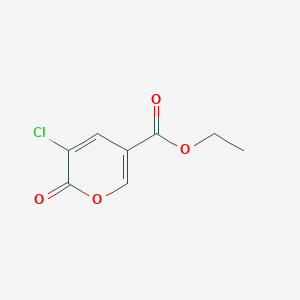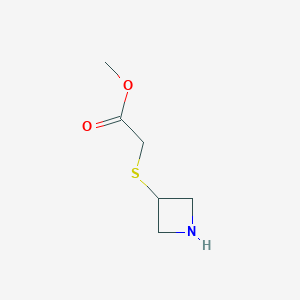![molecular formula C13H22N2O2 B13013675 tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[320]heptane-6,1’-cyclopropan]-1-yl)carbamate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the azaspiro group:
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate has several scientific research applications:
Pharmaceuticals: This compound is studied for its potential use as a building block in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific applications The uniqueness of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[32
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,5R)-spiro[3-azabicyclo[3.2.0]heptane-6,1'-cyclopropane]-1-yl]carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-13-7-12(4-5-12)9(13)6-14-8-13/h9,14H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
InChI-Schlüssel |
XOVXPLVIDKQQPD-TVQRCGJNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@]12CC3([C@@H]1CNC2)CC3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC3(C1CNC2)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


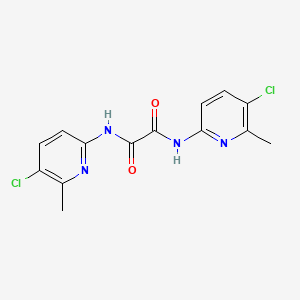
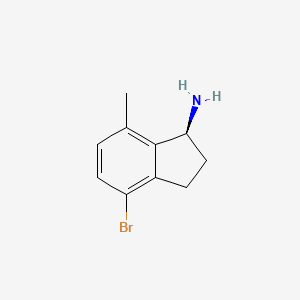
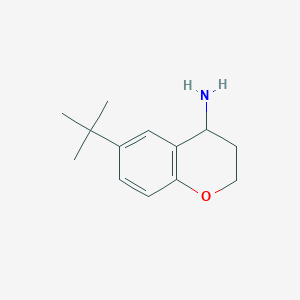
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
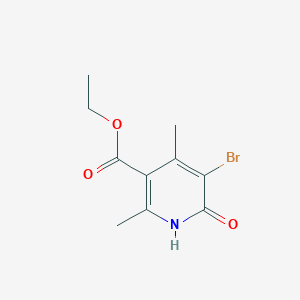
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
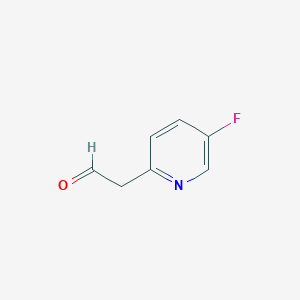

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

